(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-{[4-(PENTYLOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenyl group, and an indole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-{[4-(PENTYLOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where a benzyl group is attached to the nitrogen atom of the piperazine. The final step involves the formation of the imine bond between the indole and the phenyl group, which can be achieved through a condensation reaction using an aldehyde and an amine under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the use of automated systems for the condensation reaction. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various proteins and enzymes, making it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-{[4-(PENTYLOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the indole moiety can bind to enzymes and proteins. The phenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE
- Various organochlorine compounds
Uniqueness
Compared to similar compounds, (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-{[4-(PENTYLOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. The presence of the piperazine ring, indole moiety, and phenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C31H36N4O2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]-3-(4-pentoxyphenyl)iminoindol-2-one |
InChI |
InChI=1S/C31H36N4O2/c1-2-3-9-22-37-27-16-14-26(15-17-27)32-30-28-12-7-8-13-29(28)35(31(30)36)24-34-20-18-33(19-21-34)23-25-10-5-4-6-11-25/h4-8,10-17H,2-3,9,18-24H2,1H3 |
InChI Key |
UCLSPZUWQXZGFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.